2-Methyl-2-(1-pyrrolidinyl)butanenitrile

Description

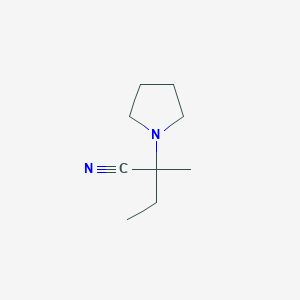

2-Methyl-2-(1-pyrrolidinyl)butanenitrile is a nitrile-containing compound featuring a pyrrolidinyl substituent. Pyrrolidinyl-substituted compounds are notable for their interactions with neuronal receptors (e.g., nicotinic acetylcholine receptors) and metabolic pathways in synthetic cathinones . The nitrile group in this compound may influence its stability, reactivity, and bioactivity compared to ketones or other functional groups in structurally similar molecules.

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylbutanenitrile |

InChI |

InChI=1S/C9H16N2/c1-3-9(2,8-10)11-6-4-5-7-11/h3-7H2,1-2H3 |

InChI Key |

IRPXTWUIXVDWIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#N)N1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pharmacology and Neurochemistry

Several pyrrolidinyl-containing compounds exhibit activity at nicotinic acetylcholine receptors (nAChRs), which are critical targets for psychoactive substances. For example:

- Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo-[2.2.1]heptane): A potent nAChR agonist with sub-nanomolar affinity for α4β2 and α3β2 subtypes. Unlike 2-Methyl-2-(1-pyrrolidinyl)butanenitrile, epibatidine’s bicyclic structure and chlorine substituent enhance its receptor binding 100–1000-fold compared to nicotine .

- 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone: A synthetic cathinone with a ketone group instead of a nitrile. Its metabolism in human liver microsomes (pHLM) generates 24 significant features, including hydroxylated metabolites and isomers .

Key Structural Differences:

*Hypothesized based on analogous pyrrolidinyl cathinones .

Metabolic and Toxicological Profiles

- Metabolism of Pyrrolidinyl Cathinones: Synthetic cathinones like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo extensive hepatic metabolism via oxidation (e.g., hydroxylation of the pyrrolidine ring) and N-dealkylation. Untargeted metabolomics identified 24 metabolites for this compound, suggesting similar pathways might apply to this compound .

Functional and Sensory Comparisons

Pyrrolidinyl derivatives are also studied in food chemistry for their sensory effects. For instance:

- 2,5-Dimethyl-4-(1-pyrrolidinyl)-2H-furan-3-one : Imparts cooling/refreshing sensations, unlike the neutral nitrile group in this compound .

Functional Group Impact:

Receptor Interactions and Pharmacodynamics

- Epibatidine : Binds α4β2 nAChRs with 0.14 nM affinity due to its rigid bicyclic structure and chlorine atom .

- Nicotine : Less potent (EC50 ~1 µM) due to its simpler pyrrolidine-pyridine structure .

The nitrile group in this compound may sterically hinder receptor interactions compared to epibatidine’s compact structure, but this remains speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.